molecular formula C27H29BrN4O2 B6128207 2-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-(4-phenylphenyl)ethanone;hydrobromide

2-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-(4-phenylphenyl)ethanone;hydrobromide

Cat. No.: B6128207
M. Wt: 521.4 g/mol
InChI Key: MFMGTJTXRVHCJL-UHFFFAOYSA-N
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Description

2-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-(4-phenylphenyl)ethanone;hydrobromide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core, a morpholine ring, and a biphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-(4-phenylphenyl)ethanone;hydrobromide typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the morpholine ring and the biphenyl group. Common reagents used in these reactions include bromine, hydrobromic acid, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-(4-phenylphenyl)ethanone;hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

2-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-(4-phenylphenyl)ethanone;hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-(4-phenylphenyl)ethanone;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]acetamide
  • 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
  • 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Uniqueness

2-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-(4-phenylphenyl)ethanone;hydrobromide stands out due to its unique combination of functional groups and structural features. The presence of the benzimidazole core, morpholine ring, and biphenyl group provides a versatile platform for various chemical modifications and applications. This compound’s ability to undergo multiple types of reactions and its potential in diverse fields make it a valuable subject of study.

Properties

IUPAC Name

2-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-(4-phenylphenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O2.BrH/c28-27-30(15-14-29-16-18-33-19-17-29)24-8-4-5-9-25(24)31(27)20-26(32)23-12-10-22(11-13-23)21-6-2-1-3-7-21;/h1-13,28H,14-20H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMGTJTXRVHCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N(C2=N)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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